molecular formula C8H10ClN B2631958 5-Chloro-2-ethylaniline CAS No. 3843-97-8

5-Chloro-2-ethylaniline

Cat. No.: B2631958
CAS No.: 3843-97-8
M. Wt: 155.63
InChI Key: GXMFLLVURQXDPD-UHFFFAOYSA-N
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Description

5-Chloro-2-ethylaniline is an aromatic amine with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the fifth position and an ethyl group at the second position. This compound is of significant interest due to its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-2-ethylaniline can be synthesized through several methods. One common approach involves the nitration of 2-ethylaniline followed by reduction. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The resulting nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is often produced via the direct chlorination of 2-ethylaniline. This process involves the reaction of 2-ethylaniline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically conducted at elevated temperatures to ensure complete chlorination .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-2-ethylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-chloro-2-ethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMFLLVURQXDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of hydrazine hydrate (6.95 mL, 134.7 mmol) in methanol (50 mL) was added drop wise to a solution of 4-chloro-1-ethyl-2-nitrobenzene (6.25 g, 33.7 mmol) in methanol (120 mL), in the presence of iron (III) chloride (547 mg, 3.4 mmol) and activated charcoal (547 mg) and the reaction mixture was stirred under reflux for 13 h. The solids were filtered over celite, the filtrate concentrated and purified by flash chromatography (hexane/EtOAc 9/1) to obtain the title compound as a light-pink oil (5.09 g, 97%).
Quantity
6.95 mL
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
547 mg
Type
reactant
Reaction Step Two
Quantity
547 mg
Type
catalyst
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-1-ethyl-2-nitro-benzene (0.57 g, 3.08 mmol) in a mixture of ethyl acetate and ethanol (1/1, 30 mL) was added stannous chloride (1.7 g, 9.24 mmol) and the resulting mixture was stirred at room temperature overnight. The reaction mixture was then poured into water and basified by addition of potassium carbonate until pH>10. The resulting mixture was extracted with dichloromethane; the organic extracts were dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography to afford 0.503 g of 5-chloro-2-ethyl-phenylamine as a brown oil.
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ethanol
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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